molecular formula C19H22ClNO2 B11943529 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-2-methylpiperidine CAS No. 853312-29-5

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-2-methylpiperidine

Katalognummer: B11943529
CAS-Nummer: 853312-29-5
Molekulargewicht: 331.8 g/mol
InChI-Schlüssel: UGTKXERFWCSHEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-2-methylpiperidine is a complex organic compound that features a piperidine ring substituted with a 4-chlorophenyl and a 2-furyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-2-methylpiperidine typically involves multiple steps. One common method starts with the preparation of 4-chlorophenyl-2-furyl ketone, which is then reacted with 2-methylpiperidine under specific conditions to form the final product. The reaction conditions often involve the use of polar aprotic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-2-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-2-methylpiperidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-2-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-2-methylpiperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a 4-chlorophenyl and a 2-furyl group makes it a versatile compound for various applications.

Conclusion

This compound is a compound of significant interest in multiple scientific fields. Its unique structure and reactivity make it a valuable subject for research and industrial applications. Further studies are needed to fully explore its potential and develop new uses for this intriguing compound.

Eigenschaften

CAS-Nummer

853312-29-5

Molekularformel

C19H22ClNO2

Molekulargewicht

331.8 g/mol

IUPAC-Name

3-[5-(4-chlorophenyl)furan-2-yl]-1-(2-methylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C19H22ClNO2/c1-14-4-2-3-13-21(14)19(22)12-10-17-9-11-18(23-17)15-5-7-16(20)8-6-15/h5-9,11,14H,2-4,10,12-13H2,1H3

InChI-Schlüssel

UGTKXERFWCSHEX-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCCN1C(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.